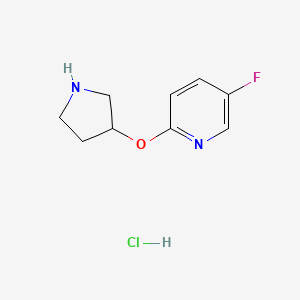

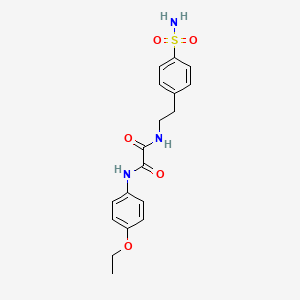

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorinated pyridine compounds involves several steps, including palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloro-fluoronicotinic acid . Similarly, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, is achieved through a four-step telescoped process starting from commercially available dichloro-fluoropyrimidine .

Molecular Structure Analysis

The molecular structure of fluorinated pyridine derivatives is characterized by the presence of a fluorine atom and a pyridine ring, which can be further substituted with various functional groups. The presence of these substituents can significantly affect the electronic properties of the molecule, as seen in the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, where the fluorobenzyl and hydroxy groups are key structural elements .

Chemical Reactions Analysis

Fluorinated pyridine compounds can undergo a variety of chemical reactions. For example, pyridine reacts with CsSO4F to produce a mixture of products, including 2-fluoropyridine, depending on the solvent used . The fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor in aqueous solution has been shown to yield fluorinated pyridines with high regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridine derivatives are influenced by the presence of the fluorine atom and other substituents on the pyridine ring. These properties include antimicrobial activity, as demonstrated by novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines, which show potent activity against various bacterial strains . The photophysical properties of pyrrolo[3,4-c]pyridine-based fluorophores, which exhibit high selectivity for Fe3+/Fe2+ cations, are also noteworthy .

科学的研究の応用

Radiochemical Synthesis for α4β2 Nicotinic Acetylcholine Receptor Ligands

Another application involved the synthesis of 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)vinyl)pyridine, a compound related to 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, for use as a ligand for α4β2 nicotinic acetylcholine receptors. The synthesis was achieved from [11C]-methyl iodide and the corresponding normethyl precursor, with the process taking an average of 42 minutes and resulting in an average specific radioactivity of 359 GBq/µmol (Ravert et al., 2006).

Synthesis of Deoxycytidine Kinase (dCK) Inhibitors

A practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors was also reported. This process involved the conversion of commercially available 2,4-dichloro-5-fluoropyrimidine to tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, which, upon deprotection, gives the desired product in about 68% overall yield. This synthesis provides an economical alternative for the preparation of potent dCK inhibitors (Zhang et al., 2009).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .

特性

IUPAC Name |

5-fluoro-2-pyrrolidin-3-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUVYKFUUZJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3018228.png)

![2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3018236.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)

![5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B3018242.png)

![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)